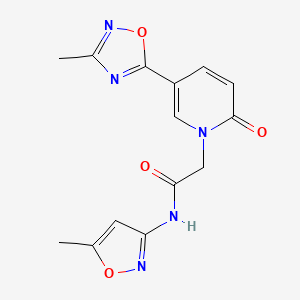
2-(5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H13N5O4 and its molecular weight is 315.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N4O3, with a molecular weight of approximately 286.29 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an isoxazole group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃ |
| Molecular Weight | 286.29 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial , anticancer , and anticonvulsant properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with similar structures have exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been assessed through multiple assays:
- Cell Viability Assays : Compounds structurally related to the target molecule have shown IC50 values less than 20 µM against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been evaluated using various animal models:
- In a study using picrotoxin-induced seizures, compounds with oxadiazole moieties demonstrated effective seizure protection with median effective doses (ED50) around 18.4 mg/kg . This suggests that the compound may also possess neuroprotective qualities.
Case Studies
Several case studies highlight the efficacy of structural analogs of this compound:
- Study on Anticancer Effects : A study published in MDPI reported that a derivative with similar oxadiazole and pyridine structures exhibited significant activity against A549 lung adenocarcinoma cells with an IC50 value of 10 µM .
- Antimicrobial Efficacy : Another investigation found that a related compound showed broad-spectrum antimicrobial activity with MIC values indicating effectiveness against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Oxadiazole and Isoxazole Influence : The presence of electron-withdrawing groups on the oxadiazole ring enhances antimicrobial activity, while substitutions on the isoxazole ring can modulate anticancer effects.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups on oxadiazole | Increased antimicrobial potency |
| Substituents on isoxazole | Modulation of anticancer effects |
特性
IUPAC Name |
2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-5-11(18-22-8)16-12(20)7-19-6-10(3-4-13(19)21)14-15-9(2)17-23-14/h3-6H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFIYHYGDLXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














